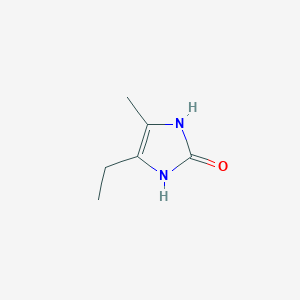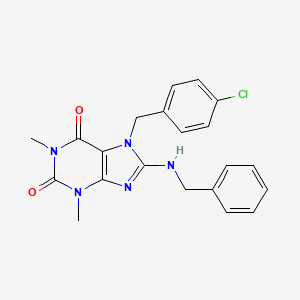
3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an oxazole ring and a pyrrolidine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminophenol and a carboxylic acid derivative.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the oxazole intermediate.
Final Coupling: The final step involves coupling the oxazole-pyrrolidine intermediate with a propanone derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, such as amine oxidase copper containing 3 and transient receptor potential ankyrin 1 (TRPA1) receptors . These interactions lead to modulation of biochemical pathways involved in pain and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
SZV 1287: A multi-target compound under preclinical development for neuropathic pain.
Uniqueness
3-(4,5-Diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one is unique due to its combined oxazole and pyrrolidine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H22N2O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-(4,5-diphenyl-1,3-oxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C22H22N2O2/c25-20(24-15-7-8-16-24)14-13-19-23-21(17-9-3-1-4-10-17)22(26-19)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Clave InChI |
PZOQPILRTHLFLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)CCC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870161.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-(morpholin-4-ylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870166.png)
![2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10870169.png)
![1-[4-(Propan-2-yl)phenyl]-3-quinolin-3-ylthiourea](/img/structure/B10870180.png)

![3-bromo-10-(4-methoxyphenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B10870198.png)
![6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10870207.png)

![ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-(1,3-benzoxazol-2-ylsulfanyl)-3-oxobutanoate](/img/structure/B10870217.png)
![N-[(4E)-6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]benzene-1,2-diamine](/img/structure/B10870224.png)
![N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10870232.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10870242.png)
![2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10870252.png)
![N-tert-butyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide](/img/structure/B10870257.png)
